Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
Description
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a carbamate-protected oxolane derivative with a hydroxymethyl substituent at position 4 and a ketone group at position 2 of the tetrahydrofuran (oxolane) ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive functional groups. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective derivatization in multi-step syntheses . Key identifiers include CAS number 2174007-89-5 (PBWW030), as listed in PharmaBlock’s catalogue .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-6(4-12)5-15-8(7)13/h6-7,12H,4-5H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBKIDSHLSESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(COC1=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)-2-oxooxolane in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxo group in the oxolane ring can be reduced to form hydroxyl derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and carbamate groups play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Diversity: The target compound’s hydroxymethyl group (4-CH2OH) increases hydrophilicity compared to the 5-oxo group in the γ-butyrolactone derivative . This enhances solubility in polar solvents, critical for aqueous-phase reactions. The 4-amino derivative (CAS 2305080-35-5) exhibits basicity due to its free -NH2 group, making it suitable for pH-dependent reactions or as a nucleophile .
The target compound’s stereochemical data is unspecified in available sources.
Reactivity Profiles: The 2-oxo group in the target compound may participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions . The 1-oxo derivative (CAS 2243515-64-0) contains a linear ketone chain, offering distinct reactivity in aldol condensations or reductive aminations .
Synthetic Utility :
- Boc-protected compounds (e.g., target, CAS 2174007-89-5 and 2305080-35-5) are widely used in solid-phase peptide synthesis (SPPS) and fragment-based drug design due to their stability under basic conditions .
Biological Activity
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry. It is categorized as a carbamate, which are known for their biological activities, particularly in enzyme inhibition and as prodrugs. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Molecular Characteristics:
- Molecular Formula: C11H21NO4
- Molecular Weight: 231.248 g/mol
- CAS Number: 2411194-43-7
The compound features a tert-butyl group attached to a carbamate moiety and a hydroxymethyl-substituted oxolane ring, contributing to its unique properties and biological activity.
The biological activity of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is primarily attributed to its interactions with specific enzymes and receptors. The hydroxymethyl group enhances the compound's solubility and bioavailability, while the oxolane ring provides structural stability essential for binding interactions. Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties, suggesting potential therapeutic applications in areas such as pain management and neurological disorders .
Enzyme Inhibition
Carbamates are known for their ability to inhibit enzymes, which can lead to therapeutic effects. Studies have shown that similar compounds can modulate enzyme activities crucial in various biochemical pathways. For instance, the inhibition of acetylcholinesterase by carbamates is well-documented, which can be beneficial in treating conditions like Alzheimer's disease .
Case Studies
- Alzheimer's Disease Research :
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Pain Management :
- Another investigation focused on the analgesic properties of carbamates, demonstrating that certain structural features enhance pain relief efficacy. The unique oxolane structure may play a role in this activity, warranting further exploration of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate in pain management applications .
Synthesis Methods
The synthesis of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves several key steps, including:
- Formation of the oxolane ring.
- Introduction of the hydroxymethyl group.
- Attachment of the tert-butyl carbamate moiety.
Controlled reaction conditions are critical to ensure optimal yields and minimize side reactions .
Stability Profile
Research indicates that this compound maintains structural integrity across a range of temperatures and pH levels commonly encountered in laboratory settings. This stability enhances its viability for pharmaceutical applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
